molecular formula C12H11ClFN B572854 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1210215-22-7

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B572854
CAS No.: 1210215-22-7
M. Wt: 223.675
InChI Key: LNUWHWWGZKEETJ-UHFFFAOYSA-N
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Description

3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C12H10FN·HCl It is a derivative of biphenyl, where a fluorine atom is attached to the third position of one phenyl ring, and an amine group is attached to the third position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Fluorination: The fluorine atom is introduced through a halogen exchange reaction using a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride
  • 3’-Bromo-[1,1’-biphenyl]-3-amine hydrochloride
  • 3’-Iodo-[1,1’-biphenyl]-3-amine hydrochloride

Uniqueness

3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(3-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUWHWWGZKEETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660136
Record name 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210215-22-7
Record name 3'-Fluoro[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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